![molecular formula C9H12O2Se B14345419 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol CAS No. 104692-96-8](/img/structure/B14345419.png)
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is an organic compound that features a benzene ring substituted with a 2-(methylselanyl)ethyl group and two hydroxyl groups at the 1 and 2 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction. The general steps are as follows:
Formation of the Electrophile: The electrophile is generated by reacting methylselanyl chloride with a suitable base.
Electrophilic Aromatic Substitution: The electrophile reacts with benzene-1,2-diol under acidic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of zeolite catalysts can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding dihydroxy derivative.
Substitution: The methylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Various substituted benzene derivatives
Aplicaciones Científicas De Investigación
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in the treatment of diseases related to oxidative stress.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[2-(Methylselanyl)ethyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methylselanyl group can interact with thiol groups in proteins, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-1,2-benzenediol
- 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol
Uniqueness
4-[2-(Methylselanyl)ethyl]benzene-1,2-diol is unique due to the presence of the methylselanyl group, which imparts distinct chemical properties compared to other benzene-1,2-diol derivatives. This group can enhance the compound’s reactivity and potential biological activity .
Propiedades
Número CAS |
104692-96-8 |
|---|---|
Fórmula molecular |
C9H12O2Se |
Peso molecular |
231.16 g/mol |
Nombre IUPAC |
4-(2-methylselanylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C9H12O2Se/c1-12-5-4-7-2-3-8(10)9(11)6-7/h2-3,6,10-11H,4-5H2,1H3 |
Clave InChI |
OLKVLAAJAYMTLS-UHFFFAOYSA-N |
SMILES canónico |
C[Se]CCC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


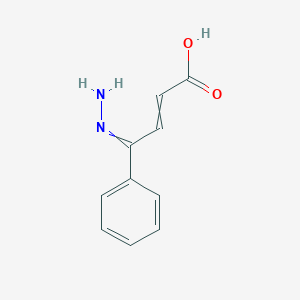




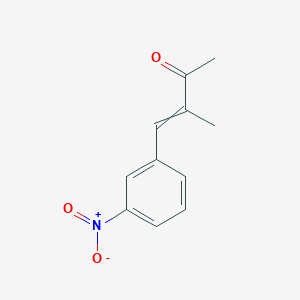
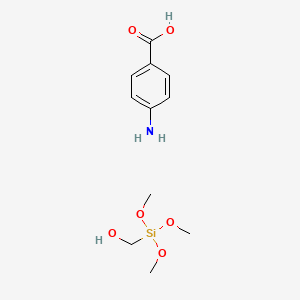

![N-{3-[(1-Chloro-2-nitroethenyl)sulfanyl]propyl}-2,2-dimethylpropanamide](/img/structure/B14345380.png)
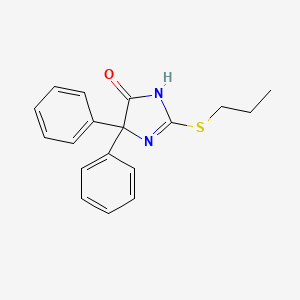
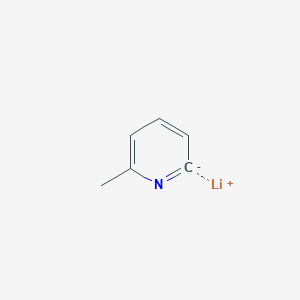
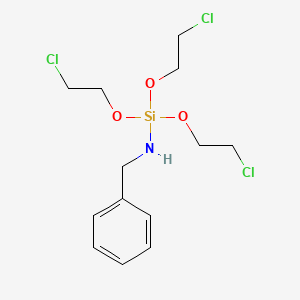

![Methyl tetracyclo[3.2.0.0~2,7~.0~4,6~]heptane-3-carboxylate](/img/structure/B14345434.png)
